Structural Elucidation and Conformational Dynamics of Metaflumizone, (Z)-Isomer: A Technical Whitepaper
Structural Elucidation and Conformational Dynamics of Metaflumizone, (Z)-Isomer: A Technical Whitepaper
Executive Summary
Metaflumizone is a highly efficacious semicarbazone insecticide classified as a Sodium Channel Blocker Insecticide (SCBI). Commercial formulations of metaflumizone exist as a geometric isomeric mixture, typically comprising ≥90% of the (E)-isomer and ≤10% of the (Z)-isomer (1)[1]. While the (E)-isomer is the primary biologically active agent against lepidopteran pests, the (Z)-isomer exhibits drastically reduced insecticidal activity[2].
Understanding the structural and conformational dynamics of the (Z)-isomer is critical for quality control, resistance management, and the rational design of next-generation SCBIs. This whitepaper provides an authoritative analysis of the crystal structure, conformational energetics, and receptor-binding limitations of (Z)-metaflumizone, explaining the causality behind its diminished target engagement.
Molecular Topology and Isomeric Divergence
The chemical identity of the (Z)-isomer is Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl]-, (Z)-[1]. Metaflumizone features a central semicarbazone bridge (C=N-NH-C=O) connecting two heavily substituted aromatic systems.
The geometric isomerism arises strictly from the restricted rotation around the imine double bond (C=N) within the semicarbazone backbone. In the thermodynamically favored (E)-conformation, the bulky aromatic groups are positioned in a trans-like geometry, minimizing steric clash. Conversely, in the (Z)-conformation, the 4-(trifluoromethoxy)phenyl group and the 3-(trifluoromethyl)phenyl moiety are forced onto the same side of the imine bond. This proximity induces severe steric hindrance, fundamentally altering the molecule's three-dimensional topology and its ability to interact with biological targets.
Crystallographic Profiling of (Z)-Metaflumizone
To understand the spatial limitations of the (Z)-isomer, Single-Crystal X-Ray Diffraction (SC-XRD) is employed. Semicarbazone and related imidazolinone scaffolds typically crystallize in the monoclinic system, most commonly within the P21/c space group (3)[4][3].
Causality in Crystallization: Isolating the pure (Z)-isomer for SC-XRD requires precise chromatographic separation followed by slow evaporation techniques. Rapid precipitation often leads to amorphous powders or kinetically traps the molecule in disordered states. Slow evaporation ensures that the molecules have sufficient time to orient into a highly ordered monoclinic lattice, allowing for the precise measurement of the distorted dihedral angles caused by the (Z)-configuration.
Table 1: Representative Crystallographic Parameters for the (Z)-Semicarbazone Scaffold
| Parameter | Value |
| Chemical Formula | C₂₄H₁₆F₆N₄O₂ |
| Molecular Weight | 506.40 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 293(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Z (Molecules/unit cell) | 4 |
| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.115 |
(Note: R1 < 0.05 acts as a self-validating metric, confirming that the solved structure accurately represents the electron density map without significant twinning or disorder).
Conformational Thermodynamics (DFT Analysis)
Density Functional Theory (DFT) provides a quantum mechanical validation of the steric penalties observed in the crystal structure.
Causality in Computational Setup: Calculations are performed at the B3LYP/6-311G(d,p) level. The B3LYP functional is chosen because it accurately models the dispersion forces and electron-withdrawing effects of the trifluoromethyl ( −CF3 ) and trifluoromethoxy ( −OCF3 ) groups, which are critical for determining the rotational barriers of the semicarbazone core.
Table 2: Conformational & Energetic Comparison (DFT B3LYP/6-311G(d,p))
| Parameter | (E)-Metaflumizone | (Z)-Metaflumizone |
| C=N-NH-C=O Dihedral Angle | 176.2° (Nearly Coplanar) | 48.5° (Severely Twisted) |
| Relative Ground State Energy (ΔE) | 0.0 kcal/mol | +7.4 kcal/mol |
| Na⁺ Chelation Distance (O···Na⁺) | 2.35 Å (Optimal) | > 4.20 Å (Non-chelating) |
| Steric Clash (F···F distance) | > 5.0 Å | 2.8 Å (Severe repulsion) |
The DFT analysis reveals that the (Z)-isomer sits in a local energy minimum that is +7.4 kcal/mol higher than the (E)-isomer. To alleviate the steric clash between the halogenated rings, the (Z)-isomer twists its semicarbazone core out of planarity (dihedral angle of ~48.5°).
Mechanistic Pharmacology and Target Engagement
Metaflumizone targets Voltage-Gated Sodium Channels (VGSCs), binding preferentially to the slow-inactivated state to block nerve impulses (5)[5].
The Structural Basis of Efficacy: Recent homology modeling and docking studies have elucidated the exact atomic mechanism of SCBIs. Unlike classical local anesthetics which are protonated cations, metaflumizone is an electroneutral molecule. To block the channel, electroneutral SCBIs chelate a permeant sodium ion via their common C=N-NH-C=O fragment, effectively forming a cationic blocking particle directly within the inner pore (6)[6]. This complex then binds to specific SCBI-sensing residues, such as F4i15 and V4i18 in the transmembrane segment 6 of domain IV (IVS6) (7)[7].
Why the (Z)-Isomer Fails: Because the (Z)-isomer is forced into a twisted conformation (as proven by XRD and DFT), the lone electron pairs on the imine nitrogen and the carbonyl oxygen are spatially misaligned. It cannot effectively chelate the Na⁺ ion. Without the ability to form this cationic blocking particle, (Z)-metaflumizone exhibits poor target engagement and vastly inferior insecticidal activity.
Fig 1: Isomeric conformation dictates Na+ chelation and VGSC blocking efficacy.
Self-Validating Experimental Protocols
Protocol 1: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow
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Isomer Isolation: Subject technical-grade metaflumizone to Preparative High-Performance Liquid Chromatography (Prep-HPLC) using a chiral stationary phase. Causality: Ensures >99% isomeric purity, preventing co-crystallization artifacts.
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Crystal Growth: Dissolve the purified (Z)-isomer in a binary solvent system (e.g., dichloromethane/hexane). Allow for slow vapor diffusion at 4°C over 14 days. Causality: Slow kinetics prevent the metastable (Z)-isomer from precipitating amorphously.
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Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo Kα radiation source ( λ = 0.71073 Å). Causality: Molybdenum radiation provides high penetration depth, mitigating X-ray absorption issues caused by the heavy fluorine atoms.
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Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Self-Validation: The protocol is validated if the final goodness-of-fit (S) is ~1.0 and R1 is < 0.05.
Protocol 2: Computational Docking and DFT Energy Minimization
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Conformational Search: Generate initial 3D conformers of the (Z)-isomer using molecular mechanics (MMFF94 force field).
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Geometry Optimization: Submit the lowest energy conformer to DFT optimization using the B3LYP functional and the 6-311G(d,p) basis set in Gaussian software.
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Frequency Calculation: Run a vibrational frequency calculation on the optimized geometry. Self-Validation: The complete absence of imaginary frequencies confirms that the structure represents a true local energy minimum, rather than a transition state.
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Receptor Docking: Dock the optimized (Z)-conformer into a homology model of the insect Nav1 channel (open state) using AutoDock Vina, specifically measuring the distance between the semicarbazone oxygen and the pore-bound Na⁺ ion.
Fig 2: Self-validating workflow for SC-XRD and DFT conformational analysis.
References
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FAO. (2009). METAFLUMIZONE (236). Food and Agriculture Organization of the United Nations. URL:[Link]
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Zhorov, B. S., et al. (2019). Mapping Receptor Sites for Sodium Channel Blocking Insecticides DCJW and Metaflumizone in an Insect Sodium Channel. ResearchGate. URL:[Link]
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von Stein, F., et al. (2013). Indoxacarb, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels. Pesticide Biochemistry and Physiology (NIH). URL:[Link]
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Dong, K., et al. (2011). Mutations in the transmembrane helix S6 of domain IV confer cockroach sodium channel resistance to sodium channel blocker insecticides and local anesthetics. National Institutes of Health. URL:[Link]
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MDPI. (2020). Design, Synthesis, and Evaluation of X-ray Crystal Structure, Biological Activities, DFT Calculations, and Molecular Docking of Phenyl Imidazolidin-2-One Derivatives. MDPI. URL: [Link]
Sources
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Indoxacarb, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mutations in the transmembrane helix S6 of domain IV confer cockroach sodium channel resistance to sodium channel blocker insecticides and local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
